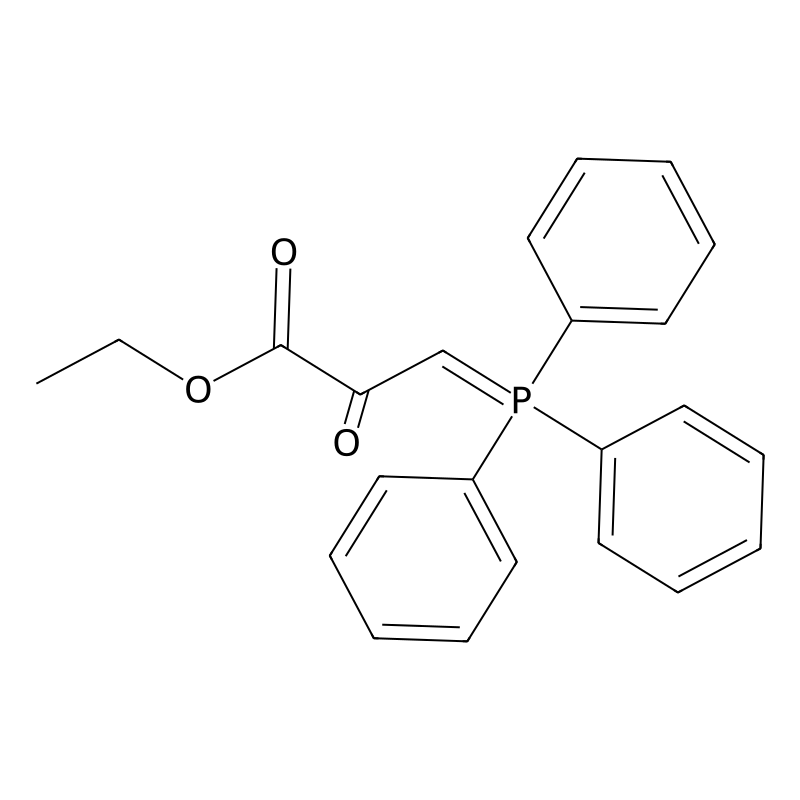

Ethyl (triphenylphosphoranylidene)pyruvate

Content Navigation

Ethyl (triphenylphosphoranylidene)pyruvate is a shelf-stable solid Wittig reagent that introduces the 2-oxo-3-butenoate motif under neutral conditions, avoiding racemization and side reactions common with Horner-Wadsworth-Emmons reagents requiring strong bases.

- Direct, mild olefination of enolizable chiral aldehydes for late-stage functionalization.

- Enables synthesis of peptidyl α-ketoester warheads for cysteine protease inhibitors.

- Reliable stoichiometry and process safety for scalable manufacture due to ambient handling stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Ethyl (triphenylphosphoranylidene)pyruvate (CAS 13321-61-4) is a highly stabilized phosphorus ylide and specialized Wittig reagent. In industrial and laboratory procurement, it is primarily valued as a shelf-stable, solid reagent for the direct, mild introduction of the 2-oxo-3-butenoate (α,β-unsaturated α-keto ester) motif into organic scaffolds. Unlike unstabilized ylides that require rigorous anhydrous and cryogenic conditions, this compound can be handled in open air at room temperature, drastically simplifying processability . Its unique structural contribution makes it a critical building block for the synthesis of complex heterocycles, dehydro-α-amino acids, and specific protease inhibitors, offering a distinct reactivity profile compared to simpler acetate-based ylides .

Attempting to substitute ethyl (triphenylphosphoranylidene)pyruvate with the more common and less expensive ethyl (triphenylphosphoranylidene)acetate fails because the acetate analog yields simple acrylates, lacking the critical α-keto group required for downstream bifunctional cyclizations (such as Dieckmann condensations) . Furthermore, substituting with Horner-Wadsworth-Emmons (HWE) equivalents, such as triethyl phosphonopyruvate, is often unviable in complex syntheses. HWE reagents require the addition of strong stoichiometric bases (e.g., NaH or DBU) to generate the reactive carbanion, which frequently leads to the epimerization, degradation, or side-reaction of base-sensitive or highly functionalized chiral aldehyde substrates [1]. Consequently, for late-stage olefination of delicate intermediates, the neutral-condition compatibility of this specific stabilized ylide cannot be replicated by generic alternatives.

Ambient Stability and Benchtop Handling

Ethyl (triphenylphosphoranylidene)pyruvate is a highly stabilized ylide with a decomposition melting point of 175 °C, allowing it to be stored and weighed as a solid in open air at room temperature [1]. In stark contrast, unstabilized phosphorus ylides require in situ generation at -78 °C using highly reactive, moisture-sensitive bases like n-butyllithium under strict inert atmospheres [2]. This thermal and atmospheric stability drastically reduces process complexity, eliminates the need for cryogenic reactors during reagent preparation, and ensures highly reproducible batch-to-batch stoichiometry in scalable manufacturing environments.

| Evidence Dimension | Ambient shelf-life and handling temperature |

| Target Compound Data | Stable solid (mp 175 °C dec); can be stored and weighed in open air at room temperature (20-25 °C). |

| Comparator Or Baseline | Unstabilized phosphorus ylides (e.g., methylenetriphenylphosphorane), which require in situ generation at -78 °C under strict inert atmosphere. |

| Quantified Difference | Eliminates the need for cryogenic cooling (-78 °C) and pyrophoric bases (e.g., n-BuLi) during reagent preparation. |

| Conditions | Standard laboratory or bulk manufacturing storage and reaction setup. |

Allows for standard benchtop handling and exact stoichiometric weighing, drastically reducing process complexity and scale-up costs in manufacturing.

Neutral Olefination for Sensitive Substrates

As a stabilized Wittig reagent, ethyl (triphenylphosphoranylidene)pyruvate readily undergoes olefination with aldehydes under completely neutral conditions (e.g., in dichloromethane at 0 °C to room temperature), requiring zero equivalents of added base . Conversely, equivalent Horner-Wadsworth-Emmons (HWE) reagents, such as triethyl phosphonopyruvate, strictly require 1.0 or more equivalents of strong base (e.g., NaH, alkoxides) to activate the phosphonate [1]. This 100% reduction in strong base usage prevents the base-catalyzed epimerization of chiral alpha-centers and avoids the degradation of delicate, highly functionalized late-stage pharmaceutical intermediates.

| Evidence Dimension | Stoichiometric base requirement for olefination |

| Target Compound Data | 0 equivalents of base required; reacts directly with aldehydes in neutral solvents (e.g., DCM, CHCl3). |

| Comparator Or Baseline | Horner-Wadsworth-Emmons (HWE) analogs (e.g., triethyl phosphonopyruvate), which require 1.0+ equivalents of strong base (NaH, DBU, or alkoxides). |

| Quantified Difference | 100% reduction in strong base usage, preventing base-catalyzed side reactions. |

| Conditions | Wittig olefination of highly functionalized or enolizable chiral aldehydes. |

Critical for procuring a reagent that avoids the racemization or degradation of sensitive, late-stage pharmaceutical intermediates during C-C bond formation.

Bifunctional Scaffold vs. Acetate Ylides

The defining procurement advantage of ethyl (triphenylphosphoranylidene)pyruvate over the more common ethyl (triphenylphosphoranylidene)acetate is the density of electrophilic sites it introduces into the target molecule. While the acetate analog yields a simple α,β-unsaturated ester (providing 1 electrophilic site), the pyruvate ylide yields an α,β-unsaturated α-keto ester, providing 2 orthogonal electrophilic sites . This specific bifunctionality is an absolute requirement for downstream tandem reactions, such as internal Michael additions or Dieckmann cyclizations, which are used to construct complex heterocyclic rings (e.g., 4-hydroxypyrazoles) from a single olefination product[1].

| Evidence Dimension | Electrophilic reactive sites in the resulting olefin |

| Target Compound Data | Introduces an α,β-unsaturated α-keto ester motif (providing both a Michael acceptor and a highly reactive α-keto ester for subsequent cyclization). |

| Comparator Or Baseline | Ethyl (triphenylphosphoranylidene)acetate, which introduces only a simple α,β-unsaturated ester (1 reactive site). |

| Quantified Difference | Provides 2 orthogonal electrophilic sites versus 1, enabling one-pot or tandem downstream cyclizations (e.g., Dieckmann condensations). |

| Conditions | Downstream synthesis of complex heterocycles, pyrazoles, and dehydro-α-amino acids. |

Justifies the procurement of this specific pyruvate ylide over cheaper acetate analogs when synthesizing advanced heterocyclic scaffolds or peptidyl α-keto-based inhibitors.

Peptidyl α-Keto Protease Inhibitors

Directly leveraging the bifunctional scaffold generation highlighted in Section 3, this compound is the optimal precursor for synthesizing peptidyl α-keto-based inhibitors of cruzain and other cysteine proteases. The introduced α-keto ester acts as the essential electrophilic warhead required for reversible covalent binding to the target enzyme's active site .

Late-Stage Olefination of Chiral Aldehydes

Following from its ability to operate under neutral, base-free conditions, this ylide is perfectly suited for the late-stage olefination of highly functionalized, enolizable chiral aldehydes. It allows for high-yielding C-C bond formation without the risk of racemization or epimerization that would occur if strongly basic Horner-Wadsworth-Emmons reagents were used [1].

Scalable Dehydro-α-Amino Acid Manufacturing

Because it eliminates the need for cryogenic handling and inert atmospheres, ethyl (triphenylphosphoranylidene)pyruvate is highly favored in the scalable industrial synthesis of both chiral and achiral cyclic dehydro-α-amino acid derivatives. Its ambient stability ensures reliable stoichiometry and process safety during bulk manufacturing operations .

XLogP3

Wikipedia

Explore Compound Types